(4-(4-Aminonaphthalen-1-yl)phenyl)methanol
Description
Contextual Significance of Complex Organic Molecules in Chemical Synthesis
The synthesis of complex organic molecules is a cornerstone of modern chemistry, driving innovation in medicine, materials science, and biology. These molecules, often characterized by intricate three-dimensional arrangements of atoms and a high density of functional groups, present formidable challenges to synthetic chemists. The development of novel synthetic methodologies to construct such molecules not only expands the toolbox of organic chemistry but also opens avenues to new substances with valuable properties.
Structural Features and Chemical Relevance of Aminonaphthalene and Substituted Phenylmethanol Moieties in Contemporary Organic Chemistry
Aminonaphthalene Moiety:
Naphthylamines, which consist of a naphthalene (B1677914) ring system substituted with an amino group, are important intermediates in the synthesis of dyes, antioxidants, and agrochemicals. wikipedia.orgchemicalland21.com The position of the amino group on the naphthalene core (alpha or beta) influences the chemical and physical properties of the molecule. youtube.com For instance, 1-naphthylamine (B1663977) (alpha-naphthylamine) is a versatile building block in organic synthesis and is used in the production of various chemicals, including azo dyes and herbicides. chemicalbook.comresearchgate.net The amino group can be readily acylated, alkylated, and diazotized, allowing for a wide range of chemical transformations. chemicalbook.com The naphthalene structure itself is found in various ligands for transition-metal catalysts. chemicalland21.com
Substituted Phenylmethanol Moiety:
Phenylmethanol, also known as benzyl (B1604629) alcohol, and its derivatives are fundamental components in organic chemistry. zbwhr.comatamanchemicals.com The hydroxyl group of the phenylmethanol moiety can be oxidized to an aldehyde or a carboxylic acid, and it can be converted into a good leaving group for nucleophilic substitution reactions. vaia.com The phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The relative position of substituents on the phenyl ring can be directed to the ortho, meta, or para positions, influencing the electronic properties and reactivity of the molecule. rsc.org
The combination of the electron-donating aminonaphthalene group and the versatile phenylmethanol group in a single molecule, as seen in (4-(4-Aminonaphthalen-1-yl)phenyl)methanol, creates a bifunctional compound with potential for further chemical modification and application in various areas of chemical research.
Overview of Research Paradigms for Novel Organic Structures and Their Elucidation
The determination of the precise three-dimensional structure of a new organic molecule is a critical step in understanding its properties and potential applications. Modern organic chemistry relies on a suite of sophisticated analytical techniques to achieve this.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation. rsc.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide detailed information about the connectivity of atoms and the stereochemistry of a molecule. nih.gov Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. mit.edu Infrared (IR) spectroscopy helps to identify the functional groups present in a molecule. acs.org
Computational Chemistry:
In recent years, computational methods have become increasingly important in structure elucidation. Quantum chemical calculations can predict the NMR chemical shifts for a proposed structure, which can then be compared with experimental data to confirm the assignment. acs.org This combination of experimental and computational approaches provides a high degree of confidence in the determined structure.
Automated Structure Elucidation:
The development of computer-assisted structure elucidation (CASE) programs and machine learning models is transforming the process of determining molecular structures. rsc.orgacs.org These tools can analyze spectroscopic data and propose candidate structures, significantly accelerating the research process. rsc.org
Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1365988-05-1 bldpharm.com |
| Molecular Formula | C₁₇H₁₅NO |
| Molecular Weight | 249.31 g/mol |
Data sourced from publicly available chemical databases.
Table 2: Key Functional Groups and Their Spectroscopic Signatures
| Functional Group | Spectroscopic Technique | Expected Signature |
| Primary Amine (-NH₂) | IR Spectroscopy | Two N-H stretching bands in the region of 3300-3500 cm⁻¹ |
| ¹H NMR Spectroscopy | Broad singlet, chemical shift can vary | |
| Hydroxyl (-OH) | IR Spectroscopy | Broad O-H stretching band in the region of 3200-3600 cm⁻¹ |
| ¹H NMR Spectroscopy | Singlet, chemical shift can vary | |
| Aromatic C-H | IR Spectroscopy | C-H stretching bands above 3000 cm⁻¹ |
| ¹H NMR Spectroscopy | Signals in the aromatic region (approx. 6.5-8.5 ppm) | |
| Naphthalene & Phenyl Rings | ¹³C NMR Spectroscopy | Multiple signals in the aromatic region (approx. 110-150 ppm) |
Structure
3D Structure
Properties
CAS No. |
1365988-05-1 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
[4-(4-aminonaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C17H15NO/c18-17-10-9-14(15-3-1-2-4-16(15)17)13-7-5-12(11-19)6-8-13/h1-10,19H,11,18H2 |
InChI Key |
OHNSWAKJNJFDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 4 4 Aminonaphthalen 1 Yl Phenyl Methanol Synthesis
Fundamental Principles of Retrosynthetic Pathway Design for Polycyclic Aromatic Compounds
Designing a synthesis for polycyclic aromatic compounds involves breaking down the complex structure into simpler, more accessible starting materials. deanfrancispress.com This process, known as retrosynthesis, is guided by several key principles:
Disconnection: This involves the imaginary breaking of bonds in the target molecule to simplify it. e3s-conferences.org For polycyclic systems, strategic disconnections are often made at the bonds connecting different rings or at bonds adjacent to functional groups that can be formed by reliable reactions. deanfrancispress.com
Functional Group Interconversion (FGI): This strategy involves converting one functional group into another to facilitate a key disconnection or to prepare for a subsequent reaction. For example, a nitro group can serve as a precursor to an amino group.
Synthons and Synthetic Equivalents: A synthon is an idealized fragment resulting from a disconnection, which may not be a stable, real-world reagent. deanfrancispress.com A synthetic equivalent is the actual chemical reagent used in the laboratory to perform the function of the synthon. deanfrancispress.com
For polycyclic aromatic hydrocarbons like the naphthalene (B1677914) system in the target molecule, the analysis often focuses on how to construct the substituted ring system or how to couple it to other molecular fragments. nih.govnih.gov
Identification of Key Synthons and Potential Disconnection Points for the Target Molecule
The most logical disconnection point in (4-(4-Aminonaphthalen-1-yl)phenyl)methanol is the C-C bond connecting the naphthalene and phenyl rings. This biaryl linkage immediately suggests a cross-coupling reaction as the key bond-forming step in the forward synthesis.
This primary disconnection yields two key synthons: a 4-aminonaphthalen-1-yl fragment and a 4-(hydroxymethyl)phenyl fragment. These synthons can be translated into practical synthetic equivalents, which are the actual reagents that would be used in the synthesis.
Table 1: Key Synthons and Synthetic Equivalents
| Synthon | Synthetic Equivalent (Example) | Role in Coupling Reaction |
| 4-Aminonaphthalen-1-yl Anion | 1-Bromo-4-aminonaphthalene | Aryl Halide |
| 4-(Hydroxymethyl)phenyl Cation | (4-(Hydroxymethyl)phenyl)boronic acid | Organoboron Reagent |
| 4-Aminonaphthalen-1-yl Cation | 4-Amino-1-naphthaleneboronic acid | Organoboron Reagent |
| 4-(Hydroxymethyl)phenyl Anion | 1-Bromo-4-(hydroxymethyl)benzene | Aryl Halide |
This leads to two potential synthetic routes based on a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is a highly versatile and efficient method for forming C-C bonds between aromatic rings. sandiego.edunih.govorgchemres.org
Strategic Considerations for Aromatic Ring Functionalization and Coupling Reactions
The success of the proposed synthesis hinges on the ability to prepare the functionalized naphthalene and phenyl precursors and to effectively couple them.
The naphthalene core presents unique challenges and opportunities for functionalization due to its multiple positions. thieme-connect.com The synthesis of the required 1-bromo-4-aminonaphthalene or 4-amino-1-naphthaleneboronic acid would likely start from a simpler naphthalene derivative.
A plausible route could begin with the nitration of naphthalene. Electrophilic substitution on naphthalene typically favors the 1-position. Subsequent steps would involve bromination and then reduction of the nitro group to an amine. The regioselectivity of these reactions can be difficult to control and may require specific catalysts or directing groups to achieve the desired 1,4-substitution pattern. nih.govanr.fr C-H activation strategies are also emerging as powerful tools for the regioselective functionalization of naphthalene derivatives. thieme-connect.comanr.fr
The phenyl fragment, (4-(hydroxymethyl)phenyl)boronic acid or 1-bromo-4-(hydroxymethyl)benzene, can be synthesized from readily available starting materials. For instance, p-bromotoluene could be a starting point. The methyl group can be converted to a hydroxymethyl group via benzylic bromination followed by hydrolysis. Alternatively, p-bromobenzoic acid could be reduced to the corresponding alcohol. The boronic acid functionality can be introduced via lithiation of an aryl bromide followed by reaction with a trialkyl borate.
The Suzuki-Miyaura cross-coupling reaction is a robust method for connecting the two aromatic fragments. nih.govnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an organoboron compound with an aryl halide. orgchemres.orgnih.gov The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it suitable for this synthesis. sandiego.edunih.gov
Application of Protecting Group Chemistry in Multi-Step Organic Syntheses
In a multi-step synthesis, it is often necessary to temporarily "mask" or protect reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. chemistry.coachorganic-chemistry.orgwikipedia.org The target molecule contains two such groups: a primary amine (-NH2) and a primary alcohol (-OH).
The amino group is nucleophilic and can react with electrophiles; it can also interfere with the palladium catalyst in cross-coupling reactions. libretexts.org The hydroxyl group can also be reactive under certain conditions. Therefore, protecting these groups before the key coupling step is a critical consideration. wikipedia.org
A protecting group must be easy to install, stable under the conditions of the subsequent reaction(s), and easy to remove cleanly without affecting the rest of the molecule. organic-chemistry.org The concept of "orthogonal" protecting groups is also important; these are groups that can be removed under different conditions, allowing for selective deprotection if needed. organic-chemistry.orgiris-biotech.de
Table 2: Common Protecting Groups for Amine and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Common Protection Conditions | Common Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, base | Strong acid (e.g., TFA, HCl) |
| Amine | Carboxybenzyl | Cbz | Benzyl (B1604629) chloroformate, base | Hydrogenolysis (H2, Pd/C) |
| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | Fluoride (B91410) source (e.g., TBAF) |
| Alcohol | Benzyl ether | Bn | Benzyl bromide (BnBr), base | Hydrogenolysis (H2, Pd/C) |
For the proposed synthesis of this compound, one might protect the amino group as a tert-butoxycarbonyl (Boc) carbamate (B1207046) and the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. organic-chemistry.orgwikipedia.org Both groups are stable to the conditions of a Suzuki coupling. Following the successful coupling of the two aromatic rings, the TBDMS group can be removed with a fluoride source, and the Boc group can be cleaved with a strong acid to reveal the final target molecule.
Advanced Spectroscopic and Diffraction Based Characterization of 4 4 Aminonaphthalen 1 Yl Phenyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C), a complete structural map can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum of (4-(4-Aminonaphthalen-1-yl)phenyl)methanol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be particularly complex, showing signals for the protons on both the naphthalene (B1677914) and benzene (B151609) rings.
Naphthalene Protons: The six protons on the aminonaphthalene ring system would likely appear in the range of δ 6.7-8.0 ppm. The proton adjacent to the amino group is expected to be shifted upfield compared to the others.
Phenyl Protons: The four protons on the para-substituted benzene ring would typically present as two distinct doublets (an AA'BB' system), characteristic of 1,4-disubstitution, in the δ 7.3-7.6 ppm range.
Methanol (B129727) Protons: The benzylic protons of the -CH₂OH group would likely appear as a singlet around δ 4.7 ppm. rsc.org The hydroxyl (-OH) proton signal is expected as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature, but typically appears between δ 1.8-2.5 ppm. rsc.org This peak's broadness and variable position are due to chemical exchange.
Amine Protons: The amino (-NH₂) protons would also produce a broad singlet, anticipated in the δ 3.5-4.5 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides one signal for each unique carbon atom. For this molecule, 17 distinct signals are expected.
Aromatic Carbons: The 14 aromatic carbons (10 from naphthalene and 4 from the phenyl ring) would resonate in the δ 110-150 ppm region. Quaternary carbons, those without attached protons, would typically show weaker signals. The carbon bearing the amino group (C-NH₂) is expected at approximately δ 145 ppm, while the carbon attached to the hydroxyl group (C-OH) would be shifted downfield.
Methanol Carbon: The benzylic carbon (-CH₂OH) is anticipated to appear around δ 65 ppm.
The predicted chemical shifts based on analyses of similar compounds are presented below.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| -CH₂OH | ~ 4.7 (s) | ~ 65.0 |
| -OH | ~ 2.2 (br s) | - |
| -NH₂ | ~ 4.0 (br s) | - |
| Phenyl CH | ~ 7.4 (d, J ≈ 8 Hz, 2H), ~ 7.5 (d, J ≈ 8 Hz, 2H) | ~ 127-129 |
| Naphthyl CH | ~ 6.8-8.0 (m, 6H) | ~ 110-135 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions. s = singlet, d = doublet, m = multiplet, br s = broad singlet.
To confirm the complex structure and definitively assign the ¹H and ¹³C signals, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of adjacent protons on the naphthalene and phenyl rings, helping to differentiate the individual multiplets in the crowded aromatic region.
TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a spin system, not just adjacent ones. This would be useful for identifying all protons belonging to the naphthalene ring system and separately all those on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the chemical shifts of the protonated carbons, such as the -CH₂OH group and the various C-H groups on the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would provide the definitive link between the different parts of the molecule. Key expected correlations would include those from the benzylic (-CH₂) protons to the quaternary carbon of the phenyl ring and the carbon of the naphthalene ring it is bonded to, confirming the core C-C bond that connects the two aromatic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It would be used to confirm the spatial arrangement, for instance, showing through-space correlation between the protons on the phenyl ring and the adjacent protons on the naphthalene moiety.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural confirmation.
HRMS is used to measure the mass of a molecule with extremely high accuracy. This allows for the determination of its elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound, the expected HRMS data would confirm its molecular formula of C₁₇H₁₅NO.
Predicted HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅NO |
| Nominal Mass | 249 amu |
| Monoisotopic Mass (Calculated) | 249.1154 g/mol |
In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated adduct) is isolated and fragmented. The resulting fragment ions provide a "fingerprint" that helps to piece the structure together. For the target molecule, characteristic fragmentation pathways would be expected:
Loss of Water: A common fragmentation for alcohols is the loss of a water molecule (18 Da) from the protonated molecular ion, leading to a fragment at m/z 232.1070.
Benzylic Cleavage: Cleavage of the bond alpha to the phenyl ring is highly favorable, leading to the loss of the -CH₂OH group and the formation of a stable (4-aminonaphthalen-1-yl)phenyl cation.
Cleavage of the Phenyl-Naphthyl Bond: The C-C bond connecting the two aromatic rings could also cleave, leading to fragments corresponding to the individual aminonaphthalene and phenylmethanol cations.
Vibrational and Electronic Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
O-H Stretch: A strong and broad absorption band between 3200-3500 cm⁻¹ corresponding to the stretching vibration of the alcohol's hydroxyl group. kcvs.ca
N-H Stretches: Two distinct, medium-intensity peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine (-NH₂).
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group would appear just below 3000 cm⁻¹.
C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings.
C-O Stretch: A strong C-O stretching band for the primary alcohol would be expected in the 1000-1050 cm⁻¹ region. kcvs.ca
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The primary functional groups in this molecule are the hydroxyl (-OH) group, the primary amine (-NH₂) group, and the aromatic rings (naphthalene and phenyl).
The IR spectrum would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. The hydroxyl group's O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The primary amine group shows two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ range. C-H stretching vibrations from the aromatic rings are expected around 3000-3100 cm⁻¹, while the CH₂ stretch from the methanol group would appear just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations produce a series of sharp bands between 1400 and 1600 cm⁻¹. The C-O stretching of the primary alcohol is typically observed in the 1050-1150 cm⁻¹ region.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad) |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Methylene (B1212753) (-CH₂-) | C-H Stretch | 2850-2960 |
| Aromatic C=C | C=C Ring Stretch | 1400-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore of this compound consists of the extended π-conjugated system of the naphthalene and phenyl rings. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which act as powerful auxochromes, is expected to significantly influence the absorption spectrum.
Table 2: Expected UV-Visible Absorption for this compound in a Non-polar Solvent
| Transition Type | Chromophore | Expected Absorption Range (nm) |
|---|
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Advanced Crystallization Methodologies for High-Quality Crystal Formation
Obtaining high-quality single crystals suitable for SCXRD analysis is a critical prerequisite. The success of this step is often the bottleneck in structure determination. For a molecule like this compound, several advanced crystallization methodologies can be employed. These include:
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is exceeded and crystals begin to form. The choice of solvent is crucial.
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to the formation of crystals.
The selection of the appropriate solvent or solvent system is paramount and often determined through systematic screening of various solvents with different polarities.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Once the crystal structure is determined by SCXRD, the intermolecular interactions that govern the crystal packing can be analyzed in detail. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govrsc.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
For this compound, the presence of -OH and -NH₂ groups provides strong hydrogen bond donors and acceptors. Therefore, a network of intermolecular hydrogen bonds (O-H···N, N-H···O, or N-H···N) is expected to be a dominant feature in the crystal packing. Additionally, π-π stacking interactions between the aromatic naphthalene and phenyl rings would likely play a significant role in stabilizing the crystal structure.
The analysis generates a 2D fingerprint plot, which summarizes the intermolecular contacts. The percentage contribution of different types of contacts can be calculated, providing quantitative insight into the packing forces. nih.gov
Table 3: Predicted Intermolecular Contacts and Their Potential Contributions from Hirshfeld Surface Analysis
| Interaction Type | Description | Predicted Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms | ~30-40% |
| C···H/H···C | van der Waals forces involving carbon and hydrogen | ~20-30% |
| O···H/H···O | Hydrogen bonds involving the hydroxyl group | ~10-20% |
| N···H/H···N | Hydrogen bonds involving the amine group | ~10-15% |
Hyphenated Analytical Techniques for Mixture Analysis (e.g., HPLC-NMR, GC-MS)
In many practical scenarios, such as reaction monitoring or purity assessment, this compound may exist within a mixture of other compounds. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing such complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio and fragmentation pattern. Due to the low volatility and polar nature of this compound (owing to the -OH and -NH₂ groups), direct analysis by GC-MS may be challenging. Derivatization, for instance by silylating the hydroxyl and amino groups to increase volatility, is a common strategy employed for analyzing similar aminonaphthalene compounds. coresta.orgwiley.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile and thermally sensitive compounds like the title compound. researchgate.net A reversed-phase HPLC method would likely be effective, using a non-polar stationary phase and a polar mobile phase. Coupling the HPLC system to a detector like a mass spectrometer (LC-MS) or a Nuclear Magnetic Resonance spectrometer (HPLC-NMR) would allow for the unequivocal identification of the compound as it elutes from the column, providing both retention time and structural information simultaneously.
Computational Chemistry and Quantum Mechanical Investigations of 4 4 Aminonaphthalen 1 Yl Phenyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.
Determination of Ground State Geometries and Conformational Landscapes
A crucial first step in any computational study is the geometry optimization to find the lowest energy conformation of the molecule. For (4-(4-Aminonaphthalen-1-yl)phenyl)methanol, this would involve determining the most stable arrangement of its constituent parts: the aminonaphthalene group, the phenyl ring, and the methanol (B129727) substituent. Key parameters such as bond lengths, bond angles, and dihedral angles that define the three-dimensional structure would be calculated. A conformational analysis would reveal the rotational barriers around the single bonds connecting the aromatic rings and the methanol group, identifying the most energetically favorable conformers and the energy differences between them.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies) for Reactivity Insights
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, FMO analysis would pinpoint the distribution of these orbitals, indicating which parts of the molecule are most likely to be involved in electron transfer processes.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Expected Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 | Electron-donating potential |
| LUMO Energy | -1.0 to -2.0 | Electron-accepting potential |
| HOMO-LUMO Gap | 3.0 to 4.0 | Chemical reactivity and stability |
Note: This table is illustrative and not based on actual calculated data for the specified compound.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue signifies electron-poor, positive potential areas (susceptible to nucleophilic attack). For this compound, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydroxyl and amine hydrogens as areas of positive potential, offering insights into its intermolecular interactions.
Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data
DFT calculations can predict various spectroscopic properties, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. Theoretical IR spectra can help in the assignment of experimental vibrational bands to specific molecular motions. Similarly, calculated NMR chemical shifts, after appropriate scaling, can aid in the interpretation of experimental NMR spectra. A strong correlation between theoretical and experimental data would validate the computational model used.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. An MD simulation of this compound, potentially in a solvent, would reveal how the molecule moves, flexes, and interacts with its environment. This would provide a deeper understanding of its conformational flexibility and the nature of its intermolecular interactions, such as hydrogen bonding with solvent molecules.
Reactivity Descriptors from Quantum Chemical Calculations
Quantum chemical calculations can provide a range of reactivity descriptors that quantify a molecule's chemical behavior. These include:
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Global Hardness and Softness: Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
These descriptors would provide a quantitative measure of the reactivity of this compound and help in predicting its behavior in chemical reactions.
Table 2: Hypothetical Reactivity Descriptors
| Descriptor | Definition | Expected Trend |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Higher value indicates lower reactivity |
| Electrophilicity Index (ω) | μ2 / (2η) | Higher value indicates stronger electrophilic character |
Note: This table is illustrative and not based on actual calculated data for the specified compound.
In Silico Mechanistic Studies of Key Synthetic Transformations Involving the Compound
The synthesis of complex organic molecules such as this compound involves a series of chemical transformations. Computational chemistry, particularly through quantum mechanical methods like Density Functional Theory (DFT), offers a powerful lens to investigate the mechanisms of these reactions at a molecular level. Such in silico studies provide deep insights into reaction pathways, transition states, and the roles of catalysts and reagents, which can be invaluable for optimizing reaction conditions and predicting outcomes.
A plausible synthetic route to this compound involves two key transformations: a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the naphthalene (B1677914) and phenyl rings, followed by the reduction of a nitro group to the final amine functionality. The subsequent paragraphs detail how computational studies can elucidate the mechanisms of these critical steps.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex. A potential pathway to the target molecule's backbone involves the coupling of 1-bromo-4-nitronaphthalene with (4-(hydroxymethyl)phenyl)boronic acid. Computational studies have been extensively applied to unravel the intricate mechanistic details of this catalytic cycle. acs.orgrsc.orgnih.govresearchgate.netacs.org
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can model each of these stages to determine the reaction's energetic landscape.
Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the aryl-halide bond (e.g., 1-bromo-4-nitronaphthalene). Computational models can predict the activation energy for this step, which is often considered rate-determining. nih.gov Studies on similar systems have shown that the nature of the phosphine (B1218219) ligands on the palladium catalyst significantly influences this barrier. rsc.org
Transmetalation: Following oxidative addition, the organic moiety from the boronic acid is transferred to the palladium(II) complex. The mechanism of this step can be complex, often involving a base to activate the boronic acid. rsc.org DFT calculations can help to elucidate the role of the base and the structure of the key intermediates. rsc.org For instance, the base can coordinate to the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center. rsc.org The activation energy for the transmetalation step, where the C-B bond is broken, has been identified as the rate-determining step in some systems. nih.gov
Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple and are eliminated to form the desired C-C bond, regenerating the palladium(0) catalyst. Computational studies can model the transition state for this step and predict its feasibility. nih.gov
A hypothetical DFT study on the Suzuki coupling to form the precursor to this compound could generate a detailed energy profile, as illustrated in the generic data table below.
| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| 1. Oxidative Addition | Pd(0)L2 + Ar-X | 0.0 |
| TS1 | +15.2 | |
| Ar-Pd(II)(X)L2 | -5.7 | |
| 2. Transmetalation | Ar-Pd(II)(X)L2 + Ar'-B(OH)2 | -5.7 |
| TS2 | +20.5 | |
| Ar-Pd(II)(Ar')L2 + X-B(OH)2 | -12.3 | |
| 3. Reductive Elimination | Ar-Pd(II)(Ar')L2 | -12.3 |
| TS3 | +8.9 | |
| Ar-Ar' + Pd(0)L2 | -35.1 | |
| Note: This table presents hypothetical data based on typical values found in computational studies of Suzuki-Miyaura reactions. "Ar" would represent the 4-nitronaphthalen-1-yl group, and "Ar'" would represent the (4-(hydroxymethyl)phenyl) group. |
Reduction of the Nitro Group
The final step in the proposed synthesis is the reduction of the nitro group on the naphthalene ring to an amine. This transformation is commonly achieved using various reducing agents, and its mechanism can also be investigated using computational methods. dnu.dp.uanih.govchemrxiv.orgresearchgate.netmdpi.com
A computational investigation into the reduction of the nitro-precursor of this compound could involve calculating the energies of the intermediates and transition states for different proposed mechanisms. The effect of the solvent can also be incorporated into these models to provide a more realistic picture of the reaction in solution. dnu.dp.ua
Below is a representative data table summarizing the calculated thermodynamic parameters for the stepwise reduction of a generic nitroaromatic compound.
| Reduction Step | Reactant | Product | Calculated Gibbs Free Energy Change (kcal/mol) |
| 1 | Ar-NO2 | Ar-NO | -25.8 |
| 2 | Ar-NO | Ar-NHOH | -40.2 |
| 3 | Ar-NHOH | Ar-NH2 | -32.5 |
| Note: This table shows example data derived from computational studies on nitro group reductions. "Ar" would represent the (4-(4-(hydroxymethyl)phenyl)naphthalen-1-yl) group. |
Reactivity and Derivatization Studies of 4 4 Aminonaphthalen 1 Yl Phenyl Methanol
Functionalization Reactions of the Primary Aromatic Amine Group
The primary aromatic amine group in (4-(4-Aminonaphthalen-1-yl)phenyl)methanol is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities. These reactions are fundamental in tuning the electronic and steric properties of the molecule, as well as for constructing larger, more complex structures.
N-Alkylation Reactions, including Hydrogen Borrowing Strategies
The nitrogen atom of the primary aromatic amine can be readily alkylated to form secondary and tertiary amines. Traditional N-alkylation methods often involve the use of alkyl halides. However, these methods can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.
A more contemporary and atom-economical approach is the use of "hydrogen borrowing" or "hydrogen autotransfer" catalysis. This strategy employs a catalyst, typically a transition metal complex, to transiently oxidize an alcohol to an aldehyde or ketone. The in-situ generated carbonyl compound then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen from the initial alcohol oxidation, regenerating the catalyst and yielding the N-alkylated amine with water as the only byproduct. This method is highly efficient for the mono-N-alkylation of anilines and other aromatic amines with a variety of alcohols. nih.govrsc.org
| Catalyst System | Alcohol | Product | Notes |
| Ru or Ir complexes | Primary or Secondary Alcohols | N-mono- or N,N-dialkylated amine | High atom economy, water is the only byproduct. |
| Ni or Co complexes | Alcohols | N-alkylated amine | Utilizes more earth-abundant metal catalysts. nih.gov |
This table presents generalized conditions for N-alkylation via hydrogen borrowing, applicable to aromatic amines.
Amidation and Sulfonylation Reactions
The primary aromatic amine can be acylated to form amides or sulfonylated to yield sulfonamides, both of which are important functional groups in medicinal chemistry and materials science.
Amidation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct. fishersci.itchemguide.co.ukchemguide.co.uk The reaction is generally rapid and high-yielding. A wide variety of acyl groups can be introduced, allowing for significant structural diversification.
Sulfonylation involves the reaction of the amine with a sulfonyl chloride, again in the presence of a base. This reaction leads to the formation of a stable sulfonamide linkage. researchgate.netijarsct.co.inorganic-chemistry.org
| Reagent | Base | Product |
| Acyl Chloride (R-COCl) | Pyridine, Triethylamine | Amide |
| Acid Anhydride ((RCO)₂O) | Pyridine, Triethylamine | Amide |
| Sulfonyl Chloride (R-SO₂Cl) | Pyridine, NaOH | Sulfonamide |
This table outlines general conditions for amidation and sulfonylation of aromatic amines.
Transformations via Diazotization Reactions
The primary aromatic amine functionality can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.comorganic-chemistry.orgchadsprep.com The resulting diazonium salt is a highly versatile intermediate that can be readily transformed into a wide array of other functional groups through Sandmeyer and related reactions. masterorganicchemistry.comorganic-chemistry.orgnih.govlumenlearning.com
The Sandmeyer reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with halides (Cl, Br) or cyanide (CN). masterorganicchemistry.comorganic-chemistry.orgnih.gov Other transformations include the introduction of an iodide using potassium iodide, a hydroxyl group by heating in water, or a fluorine atom via the Balz-Schiemann reaction using fluoroboric acid.
| Reagent(s) | Product Functional Group | Reaction Name |
| CuCl / HCl | -Cl | Sandmeyer Reaction |
| CuBr / HBr | -Br | Sandmeyer Reaction |
| CuCN / KCN | -CN | Sandmeyer Reaction |
| KI | -I | - |
| H₂O, heat | -OH | - |
| 1. HBF₄, 2. heat | -F | Balz-Schiemann Reaction |
| H₃PO₂ | -H | Deamination |
This table summarizes common transformations of aromatic diazonium salts.
Direct Deaminative Functionalization Strategies
Recent advances in synthetic methodology have led to the development of direct deaminative functionalization strategies, which offer a more direct route to replace the amino group without the intermediacy of a diazonium salt. These methods often involve the in-situ activation of the amine to a more reactive species, such as a pyridinium (B92312) salt, which can then undergo nucleophilic substitution or radical-based transformations. These modern approaches can provide access to a broad range of functional groups, including halides, pseudohalides, and others, often with improved functional group tolerance compared to classical diazotization methods.
Functionalization Reactions of the Primary Alcohol Group
The primary benzylic alcohol in this compound is susceptible to oxidation, providing a convenient route to the corresponding aldehyde and carboxylic acid, which are valuable synthetic intermediates.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The selective oxidation of the primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents and catalytic systems have been developed for this purpose. Notably, chemoselective methods are available that can oxidize the benzylic alcohol without affecting the electron-rich amino-naphthalene moiety. nih.govorganic-chemistry.orgnih.gov
For the synthesis of the corresponding aldehyde, reagents such as pyridinium chlorochromate (PCC) or catalytic systems like copper(I) iodide with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under an oxygen atmosphere are effective. nih.govnih.gov Photochemical methods using catalysts like Eosin Y under visible light and an oxygen atmosphere also provide a green and efficient route to the aldehyde. organic-chemistry.orgresearchgate.net
To obtain the carboxylic acid, stronger oxidizing agents are required. Alkaline potassium permanganate (B83412) (KMnO₄) is a classic reagent for the oxidation of benzylic alcohols to carboxylic acids. sciencequiz.net The reaction typically proceeds via the intermediate aldehyde.
| Reagent/Catalyst System | Product | Notes |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Stoichiometric oxidant. |
| CuI / TEMPO / O₂ | Aldehyde | Catalytic, mild conditions. nih.govnih.gov |
| Eosin Y / hv / O₂ | Aldehyde | Metal-free, photochemical method. organic-chemistry.orgresearchgate.net |
| KMnO₄ / base, then acid | Carboxylic Acid | Strong oxidizing agent. sciencequiz.net |
This table summarizes common oxidation reactions for the benzylic alcohol group.
Esterification and Etherification Reactions
The primary alcohol moiety of this compound is amenable to standard esterification and etherification reactions, providing a straightforward handle for structural modification.
Esterification:
The synthesis of esters from benzylic alcohols is a well-established transformation. For instance, 4-aminobenzyl alcohol can be used in the synthesis of various esters, such as the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester sigmaaldrich.comsigmaaldrich.com. Similarly, simple esters of substituted benzyl (B1604629) alcohols, like acetates and benzoates, can be prepared using known methods google.com. The esterification of this compound can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or coupling agent. A process for preparing aminobenzoate esters involves the transesterification of an alkyl aminobenzoate with an alcohol reagent in the presence of a suitable catalyst google.com. Given the presence of the free amino group, which can compete for acylation, protection of the amine may be necessary to achieve selective esterification at the hydroxyl group.
Etherification:
The benzylic hydroxyl group can also be converted to an ether. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common method. Alternatively, direct etherification of benzyl alcohols can be achieved under various conditions. For example, the reaction of naphthalene (B1677914) with benzyl alcohol over a Nafion-silica composite has been studied, indicating the feasibility of reactions involving benzylic alcohols and aromatic systems scilit.comresearchgate.net.
A summary of potential esterification and etherification reactions is presented in Table 1.
| Reaction Type | Reagents and Conditions | Potential Product |
| Esterification | Carboxylic acid, DCC, DMAP | (4-(4-Aminonaphthalen-1-yl)phenyl)methyl ester |
| Esterification | Acetyl chloride, Pyridine | (4-(4-Aminonaphthalen-1-yl)phenyl)methyl acetate |
| Etherification | NaH, Alkyl halide (e.g., CH3I) | (4-(4-(1-methoxyethyl)phenyl)naphthalen-1-amine) |
| Etherification | Alcohol, Acid catalyst | (4-(4-(alkoxymethyl)phenyl)naphthalen-1-amine) |
This table outlines plausible esterification and etherification reactions for this compound based on established chemical principles.
Nucleophilic Substitutions at the Methanol (B129727) Carbon
The benzylic position of this compound is activated towards nucleophilic substitution reactions. Functional groups at the benzylic position are generally more reactive than their non-benzylic counterparts sigmaaldrich.com. This enhanced reactivity is due to the stabilization of the benzylic carbocation intermediate through resonance with the adjacent phenyl ring.
Benzylic alcohols can be converted to good leaving groups, such as halides or tosylates, to facilitate nucleophilic attack. For instance, treatment with thionyl chloride or hydrobromic acid can yield the corresponding benzyl chloride or bromide. These benzylic halides are then susceptible to displacement by a wide range of nucleophiles, including cyanides, azides, and amines.
The presence of the electron-donating amino group on the naphthalene ring system can further influence the reactivity of the benzylic position, potentially stabilizing the carbocation intermediate and accelerating the rate of SN1-type reactions.
Photorelease Reactions Involving Alcohol Moieties
The naphthalene moiety in this compound can act as a chromophore, absorbing light and potentially triggering photorelease reactions. While specific studies on this molecule are not available, the general principles of photochemistry suggest that upon excitation, the naphthalene ring could initiate a cleavage of the benzylic C-O bond, releasing the alcohol or a derivative.
The efficiency of such a photorelease would depend on the wavelength of light used and the presence of other functional groups. For example, catalyst-free aerobic photooxidation of sensitive benzylic alcohols has been reported, where the substrate itself can act as a photosensitizer rsc.org. This suggests that under certain conditions, light could be used to induce specific chemical transformations at the benzylic position of the title compound.
Reactivity of the Aromatic and Naphthalene Ring Systems to Further Functionalization
Both the phenyl and naphthalene rings of this compound are susceptible to further functionalization, offering avenues for creating a diverse range of derivatives.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The substitution pattern on the target molecule will be directed by the existing substituents.
Naphthalene Ring: The naphthalene ring is activated towards EAS by the strongly electron-donating amino group (-NH2). In aniline, the amino group is an ortho-, para-director youtube.com. For the 1-aminonaphthalene system, the incoming electrophile is expected to be directed to the ortho (position 2) and para (position 4) positions. However, since the 4-position is already substituted with the phenyl group, substitution is most likely to occur at the 2-position.
Phenyl Ring: The phenyl ring is substituted with an alkyl group (the methylene (B1212753) attached to the naphthalene) and a hydroxyl group (as part of the methanol). The alkyl group is a weak activating group and an ortho-, para-director. The hydroxyl group is a strong activating group and also an ortho-, para-director. Therefore, electrophilic substitution on the phenyl ring is expected to occur at the positions ortho and para to the methanol group.
Common electrophilic aromatic substitution reactions include nitration (using HNO3/H2SO4) and halogenation (using Br2 or Cl2 with a Lewis acid catalyst) masterorganicchemistry.com. The nitration of aniline, for example, can lead to a mixture of ortho, meta, and para products, with the para product often being major youtube.com.
Metal-Catalyzed C-H Activation and Functionalization
Metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. The amino group on the naphthalene ring can act as a directing group, guiding a metal catalyst to specific C-H bonds.
For 1-naphthylamine (B1663977) derivatives, C-H functionalization at the C4 position has been reported. For instance, a silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives with azodicarboxylates has been achieved at room temperature researchgate.net. This demonstrates the feasibility of selectively functionalizing the naphthalene ring at a position that is typically difficult to access through classical electrophilic substitution. This type of directed C-H activation could be employed to introduce a variety of functional groups onto the naphthalene core of this compound.
Synthesis of Structural Analogues and Libraries via Parallel Synthesis
Parallel synthesis is a key technology in modern drug discovery, enabling the rapid generation of large and diverse libraries of compounds for screening. acs.orgbioduro.comuniroma1.itenamine.net The scaffold of this compound is well-suited for the creation of such libraries.
A general strategy for the parallel synthesis of analogues could involve a multi-step approach. For example, a library of substituted biphenyls has been synthesized using a combination of solution and solid-phase chemistries in a 96-well format lookchem.com. A similar approach could be adapted, starting with a protected aminonaphthalene core.
The synthesis could proceed as follows:
Scaffold Preparation: A suitable protected 1-aminonaphthalene building block is prepared.
Suzuki Coupling: This core is then subjected to a Suzuki coupling with a library of boronic acids, introducing diversity at the phenyl ring.
Functional Group Interconversion: The functional group on the phenyl ring (e.g., an aldehyde) can be reduced in parallel to the corresponding benzylic alcohol.
Derivatization: The resulting library of alcohols can be further diversified through esterification or etherification with a set of carboxylic acids or alkyl halides.
Deprotection: Finally, the protecting group on the amino group is removed to yield the final library of compounds.
This parallel synthesis approach would allow for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds. Libraries of 1,4-naphthoquinones have also been constructed using parallel synthesis for screening against biological targets nih.gov. This highlights the utility of such methods for generating diverse sets of naphthalene-containing molecules.
Advanced Applications and Future Research Directions
Utilization as a Building Block in the Synthesis of More Complex Organic Frameworks
The molecular architecture of (4-(4-Aminonaphthalen-1-yl)phenyl)methanol, featuring both a nucleophilic amino group and a hydroxyl group, makes it an ideal candidate as a building block for constructing more elaborate organic structures. These functional groups provide reactive sites for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular frameworks. The aromatic naphthalene (B1677914) and phenyl rings contribute to the rigidity and potential for π-π stacking interactions within these larger systems.
Researchers are exploring its use in the synthesis of novel ligands for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The ability of the amino and hydroxyl groups to coordinate with metal ions or to form covalent bonds with other organic linkers is a key area of investigation. The resulting frameworks could exhibit interesting properties for gas storage, separation, or catalysis, driven by the specific geometry and electronic properties imparted by the this compound unit.
Exploration in Advanced Materials Science, such as in the Development of New Monomers or Components for Functional Materials
In the realm of materials science, this compound is being investigated as a monomer for the synthesis of new functional polymers. The presence of two distinct reactive sites allows for its participation in polymerization reactions, potentially leading to materials with unique thermal, optical, or electronic properties. For instance, polymers incorporating this compound could exhibit high thermal stability due to the aromatic nature of the backbone.
Furthermore, the aminonaphthyl moiety is a known fluorophore, suggesting that polymers derived from this compound could have applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), or as fluorescent sensors. The potential for intramolecular charge transfer between the electron-donating amino group and the rest of the aromatic system could be harnessed to create materials with tailored photophysical properties.
Continued Development of Novel Catalytic Transformations Exploiting the Compound's Unique Functional Groups
The functional groups of this compound also lend themselves to the development of new catalytic systems. The amino group can be utilized as a directing group in transition metal-catalyzed C-H activation reactions, enabling the selective functionalization of the aromatic rings. This approach can lead to the efficient synthesis of a variety of substituted derivatives with potential applications in medicinal chemistry and materials science.
Moreover, the compound itself or its derivatives could serve as organocatalysts. The combination of a Lewis basic amino group and a Brønsted acidic hydroxyl group within the same molecule could enable cooperative catalysis for various organic transformations. Research in this area would focus on designing reactions that take advantage of this bifunctionality to achieve high efficiency and selectivity.
Future Prospects in General Organic Synthetic Methodology Development
Looking ahead, this compound is poised to contribute to the broader field of organic synthetic methodology. Its unique structure presents opportunities for the development of novel synthetic transformations. For example, new methods for the selective functionalization of either the naphthalene or the phenyl ring could be explored, taking advantage of the electronic differences between the two aromatic systems.
The development of efficient and scalable synthetic routes to this compound itself is also an area of ongoing interest. Improved synthetic methods will make this versatile building block more accessible to the wider chemical community, thereby accelerating its application in various research areas. The exploration of its reactivity in multicomponent reactions and cascade processes could also lead to the discovery of new and efficient ways to construct complex molecular architectures from simple starting materials.
Q & A
Q. What are the established synthetic routes for (4-(4-Aminonaphthalen-1-yl)phenyl)methanol, and what critical parameters influence yield and purity?
The compound is synthesized via nucleophilic substitution between 4-aminonaphthalene and formaldehyde derivatives under alkaline conditions. Key parameters include:
- Catalyst selection : Alkaline catalysts (e.g., NaOH) enhance reaction efficiency.
- Temperature control : Optimal yields (>90%) are achieved at 60–80°C .
- Purification : Column chromatography or recrystallization ensures purity. Variations in solvent polarity and reaction time can affect byproduct formation.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the presence of aromatic protons (6.8–8.2 ppm) and the hydroxymethyl group (4.5 ppm) .
- X-ray crystallography : Resolves hydrogen bonding (O–H···N interactions) and π-π stacking. SHELX software refines crystal structures, achieving R factors <0.05 .
- IR spectroscopy : Detects O–H stretching (3200–3600 cm) and aromatic C=C bonds (1450–1600 cm) .
Q. How does the molecular structure of this compound influence its reactivity?
The compound’s reactivity stems from:
- Hydroxymethyl group : Participates in oxidation (to ketones) and esterification.
- Aromatic amines : Enable electrophilic substitution (e.g., nitration, halogenation) .
- π-π interactions : Stabilize transition states in catalytic reactions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported data on the compound’s stability under varying pH or oxidative conditions?
- Controlled kinetic studies : Monitor degradation via HPLC at pH 2–12 and oxidative agents (e.g., HO).
- Isolation of intermediates : Identify unstable byproducts (e.g., quinones) using mass spectrometry .
- Computational modeling : Predict degradation pathways using density functional theory (DFT) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to enzyme active sites (e.g., cytochrome P450) using AutoDock Vina.
- Molecular dynamics (MD) : Assess binding stability over 100 ns simulations (e.g., RMSD <2 Å) .
- Free energy calculations : Estimate binding affinities (ΔG) via MM-PBSA methods .
Q. What experimental design considerations are critical for evaluating its potential as an enzyme inhibitor?
Q. How does the crystal structure inform supramolecular interactions and stability?
X-ray data reveal:
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell (Å, °) | a=12.345, b=7.890, c=15.432, β=102.5 |
| Hydrogen bonds | O–H···N (2.89 Å) |
| R factor | 0.049 |
| The structure forms 1D chains via hydrogen bonds, enhancing thermal stability up to 200°C . |
Q. How can researchers address discrepancies in synthetic yields across studies?
- Reproducibility protocols : Standardize solvent purity (e.g., anhydrous DMF) and catalyst ratios.
- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization at high temperatures).
- Machine learning : Train models on reaction parameters (e.g., time, solvent) to optimize yields .
Q. What are the environmental implications of using this compound, and how can risks be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
